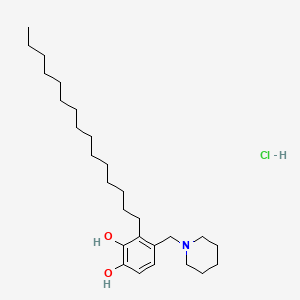
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride is a chemical compound that features a piperidine moiety attached to a benzene ring with two hydroxyl groups and a long alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride typically involves the following steps:
Formation of the Benzene Core: The benzene ring with hydroxyl groups is prepared through standard aromatic substitution reactions.
Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the benzene ring.
Addition of the Alkyl Chain: The long alkyl chain is attached through Friedel-Crafts alkylation or similar methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine moiety or the benzene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzene ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the piperidine or benzene ring.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or polymers
Mécanisme D'action
The mechanism of action of 3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxyl groups and the long alkyl chain may also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: Another piperidine derivative with different substituents on the benzene ring.
2-Amino-4-(1-piperidine) pyridine derivatives: Compounds with a piperidine moiety attached to a pyridine ring, showing different biological activities.
Uniqueness
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride is unique due to its specific combination of a long alkyl chain, piperidine moiety, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
66495-64-5 |
|---|---|
Formule moléculaire |
C27H48ClNO2 |
Poids moléculaire |
454.1 g/mol |
Nom IUPAC |
3-pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C27H47NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-25-24(19-20-26(29)27(25)30)23-28-21-16-14-17-22-28;/h19-20,29-30H,2-18,21-23H2,1H3;1H |
Clé InChI |
QETDOCNLTDNWKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1O)O)CN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


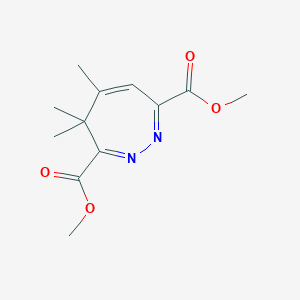
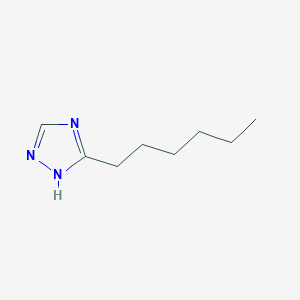
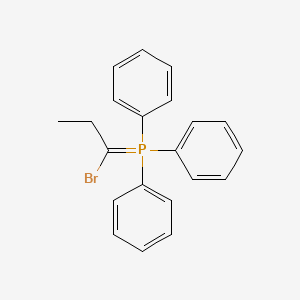
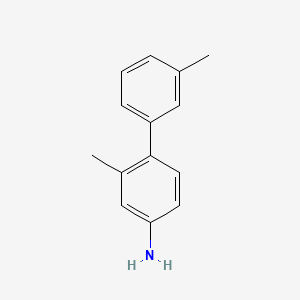
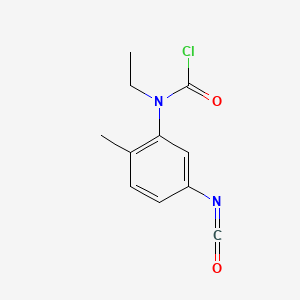
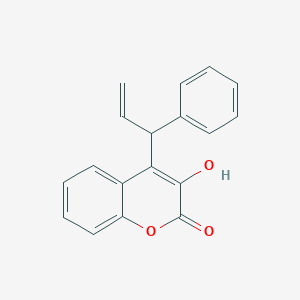
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)

![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
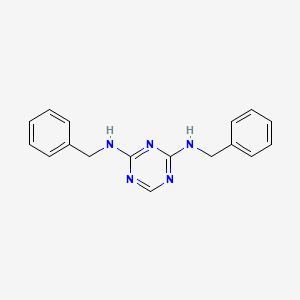
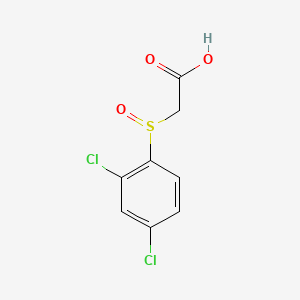

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
